molecular formula C7H6BrF2NO B1409786 3-Bromo-2-difluoromethoxy-6-methylpyridine CAS No. 1807244-37-6

3-Bromo-2-difluoromethoxy-6-methylpyridine

Cat. No.: B1409786
CAS No.: 1807244-37-6
M. Wt: 238.03 g/mol
InChI Key: XTVDVNKBZQCDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-difluoromethoxy-6-methylpyridine is a useful research compound. Its molecular formula is C7H6BrF2NO and its molecular weight is 238.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-difluoromethoxy-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-difluoromethoxy-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-3-5(8)6(11-4)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVDVNKBZQCDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(difluoromethoxy)-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(difluoromethoxy)-6-methylpyridine is a halogenated and fluorinated pyridine derivative of significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a difluoromethoxy group, and a methyl group on the pyridine ring, makes it a versatile building block for the synthesis of complex molecular architectures. The presence of the difluoromethoxy group, in particular, is noteworthy as this moiety is increasingly utilized in drug design to modulate physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and membrane permeability. This guide provides a comprehensive overview of the core identifiers, properties, synthesis, and potential applications of this compound.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its application in a research and development setting. The following tables summarize the key information for 3-Bromo-2-(difluoromethoxy)-6-methylpyridine.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1807244-37-6[1]
Molecular Formula C₇H₆BrF₂NO
Molecular Weight 238.03 g/mol
IUPAC Name 3-Bromo-2-(difluoromethoxy)-6-methylpyridine
SMILES CC1=CC=C(Br)C(OC(F)F)=N1
InChI InChI=1S/C7H6BrF2NO/c1-4-2-3-5(8)7(12-6(9)10)11-4/h2-3,6H,1H3
InChIKey Not available
PubChem CID Not available

Table 2: Physical and Chemical Properties (Predicted and Experimental)

PropertyValueSource
Physical State SolidPredicted
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-

Synthesis and Reactivity

A potential synthetic route could start from a readily available substituted pyridine, such as 2-hydroxy-6-methylpyridine. The synthesis could proceed through the following key transformations:

  • Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.

  • Difluoromethylation: Conversion of the hydroxyl group at the 2-position to a difluoromethoxy group.

The following diagram illustrates a conceptual synthetic workflow.

Synthesis_Workflow Start 2-Hydroxy-6-methylpyridine Intermediate1 3-Bromo-2-hydroxy-6-methylpyridine Start->Intermediate1 Bromination (e.g., NBS, HBr) Product 3-Bromo-2-(difluoromethoxy)-6-methylpyridine Intermediate1->Product Difluoromethylation (e.g., ClCF2H, base)

Caption: Conceptual synthetic workflow for 3-Bromo-2-(difluoromethoxy)-6-methylpyridine.

Experimental Protocol: A General Approach to Bromination of Pyridines

The following is a generalized protocol for the bromination of an activated pyridine ring, which would be the first step in the conceptual synthesis.

Materials:

  • 2-Hydroxy-6-methylpyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid or other suitable solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the starting pyridine derivative in a suitable solvent (e.g., concentrated sulfuric acid) in a round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add the brominating agent (e.g., NBS or a solution of bromine) to the cooled, stirring solution.

  • Allow the reaction to stir at a controlled temperature for a specified period. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully pouring the mixture over ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude brominated product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Safety and Handling

Due to the lack of a specific safety data sheet for 3-Bromo-2-(difluoromethoxy)-6-methylpyridine, a precautionary approach based on structurally similar compounds is necessary. Halogenated pyridines can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. The difluoromethoxy group is generally considered to be metabolically stable.

General Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The specific substitution pattern of 3-Bromo-2-(difluoromethoxy)-6-methylpyridine makes it a valuable intermediate for several reasons:

  • Vector for Further Functionalization: The bromine atom at the 3-position serves as a key handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity.

  • Modulation of Physicochemical Properties: The difluoromethoxy group is a bioisostere of a hydroxyl or methoxy group but with significantly different electronic properties and increased lipophilicity. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism and improve cell membrane permeability, which are crucial for drug efficacy.

  • Scaffold for Biologically Active Molecules: The substituted pyridine core is a common scaffold in molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

The following diagram illustrates the potential role of this compound as a building block in a drug discovery workflow.

Drug_Discovery_Workflow Start 3-Bromo-2-(difluoromethoxy)- 6-methylpyridine Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Library Library of Diverse Pyridine Derivatives Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of 3-Bromo-2-(difluoromethoxy)-6-methylpyridine in a drug discovery workflow.

While specific examples of drugs or clinical candidates derived directly from 3-Bromo-2-(difluoromethoxy)-6-methylpyridine are not prominent in the public domain, the strategic importance of this and similar building blocks is well-established in patent literature concerning the synthesis of novel therapeutic agents.

Conclusion

3-Bromo-2-(difluoromethoxy)-6-methylpyridine is a specialized chemical intermediate with significant potential for the synthesis of novel, biologically active compounds. Its value lies in the strategic placement of a reactive bromine handle and a property-modulating difluoromethoxy group on a privileged pyridine scaffold. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such precisely functionalized building blocks in accelerating drug discovery and development is undeniable. Further research into the synthesis and reactivity of this compound will undoubtedly open new avenues for the creation of innovative medicines.

References

[Placeholder for dynamically generated references]

Sources

Molecular weight and formula of 3-Bromo-2-difluoromethoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-2-difluoromethoxy-6-methylpyridine

Executive Summary

3-Bromo-2-difluoromethoxy-6-methylpyridine (CAS: 1807244-37-6) represents a specialized heterocyclic building block in modern medicinal chemistry.[1][2] It bridges the gap between lipophilicity modulation and metabolic stability. Unlike its methoxy (


) or trifluoromethoxy (

) analogs, the difluoromethoxy (

)
moiety functions as a lipophilic hydrogen bond donor, a rare physicochemical property that allows for unique binding interactions while blocking metabolic soft spots. This guide details the physicochemical profile, synthetic architecture, and strategic application of this scaffold in drug discovery.[3][4][5][6]

Part 1: Physicochemical Profile[6]

The integration of the difluoromethoxy group onto the pyridine core significantly alters the electronic landscape of the molecule compared to non-fluorinated isosteres.

Table 1: Core Chemical Specifications

PropertySpecification
Chemical Name 3-Bromo-2-(difluoromethoxy)-6-methylpyridine
CAS Number 1807244-37-6
Molecular Formula

Molecular Weight 238.03 g/mol
Exact Mass 236.959 g/mol
Physical State Colorless to pale yellow oil/low-melting solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N is less basic due to

electron withdrawal)
LogP (Predicted) 2.6 ± 0.3 (Lipophilic)
H-Bond Donors 0 (Traditional) / 1 (Weak, via

of

)
H-Bond Acceptors 3 (N, O, F)
Structural Analysis
  • Electronic Effect: The

    
     group is electron-withdrawing (
    
    
    
    ), reducing the basicity of the pyridine nitrogen compared to a methoxy group. This is critical for optimizing oral bioavailability and reducing off-target hERG binding often associated with basic amines.
  • Conformation: The

    
     moiety adopts a specific conformation orthogonal to the ring plane to minimize dipole repulsion, influencing the spatial arrangement in protein binding pockets.
    

Part 2: Synthetic Architecture

The synthesis of 3-Bromo-2-difluoromethoxy-6-methylpyridine hinges on the regioselective alkylation of the 2-pyridone tautomer. The challenge lies in promoting O-alkylation over N-alkylation , a classic ambiguity in pyridone chemistry.

Primary Synthetic Pathway: Difluoromethylation of 2-Pyridones

Precursor: 3-Bromo-6-methyl-2(1H)-pyridone. Reagent: Sodium chlorodifluoroacetate (


) or Chlorodifluoromethane (

gas).

Step-by-Step Protocol (Authoritative Workflow):

  • Reaction Setup:

    • Charge a high-pressure vessel or sealable tube with 3-bromo-6-methyl-2-pyridone (1.0 equiv).

    • Dissolve in anhydrous DMF or Acetonitrile (0.2 M concentration).

    • Add Cesium Carbonate (

      
      )  (1.5 equiv). Note: Cs+ favors O-alkylation due to the "hard/soft" acid-base principle and coordination effects.
      
  • Reagent Addition:

    • Add Sodium chlorodifluoroacetate (2.0 equiv). This reagent generates difluorocarbene (

      
      ) in situ upon thermal decomposition.
      
    • Alternative: Bubble

      
       gas into the basic solution if equipped for gas handling.
      
  • Thermolysis:

    • Heat the mixture to 90–100°C for 4–12 hours. The

      
       decarboxylates to release 
      
      
      
      , which is trapped by the pyridone oxygen.
  • Workup & Purification:

    • Cool to room temperature. Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine to remove DMF. Dry over

      
      .
      
    • Purification: Silica gel chromatography.[2]

      • Eluent: Hexanes/EtOAc (Gradient 95:5 to 80:20).

      • Observation: The O-alkylated product (Target) is typically less polar (higher

        
        ) than the N-alkylated byproduct.
        
  • Validation:

    • Confirm structure via

      
       NMR. The 
      
      
      
      proton appears as a characteristic triplet (
      
      
      Hz) around 7.2–7.6 ppm .
Synthetic Logic Diagram

Synthesis_Workflow Precursor 3-Bromo-6-methyl-2-pyridone Condition Cs2CO3, DMF 100°C Precursor->Condition Reagent Reagent: ClCF2CO2Na (Difluorocarbene Source) Intermediate Intermediate: [:CF2 Carbene] Reagent->Intermediate Decarboxylation Target TARGET: 3-Bromo-2-difluoromethoxy- 6-methylpyridine Condition->Target O-Alkylation (Major) Byproduct Byproduct: N-Difluoromethyl isomer Condition->Byproduct N-Alkylation (Minor) Intermediate->Condition In situ generation

Figure 1: Reaction pathway for the synthesis of the target molecule via difluorocarbene insertion.

Part 3: Medicinal Chemistry Utility

The 3-Bromo-2-difluoromethoxy-6-methylpyridine scaffold is not merely a passive intermediate; it is a strategic tool for Lead Optimization .

The "Lipophilic Hydrogen Bond Donor"

Unlike the trifluoromethoxy group (


), which is purely lipophilic and chemically inert, the difluoromethoxy group (

) contains an acidic proton.
  • Mechanism: The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond donor (HBD).

  • Application: This allows the molecule to form H-bonds with carbonyls or nitrogens in the target protein's binding pocket, potentially improving potency while maintaining high lipophilicity for membrane permeability.

Metabolic Blocking

The C2 position of pyridine is susceptible to oxidative metabolism.

  • Strategy: Replacing a methoxy (

    
    ) group with 
    
    
    
    blocks O-dealkylation by Cytochrome P450 enzymes. The C-F bond strength renders the group metabolically robust.[3][4][5]
  • 3-Bromo Functionality: The bromine atom at C3 serves as a "handle" for further functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex aryl or heteroaryl tails.

Decision Logic for Scaffold Selection

MedChem_Logic Problem Lead Compound Issue: Metabolic Instability or Low Potency Analysis Identify Soft Spot: Methoxy (-OCH3) or labile H-bond donor Problem->Analysis Decision Select Strategy Analysis->Decision Strat1 Strategy A: Use -OCF3 Decision->Strat1 Need Max Lipophilicity Strat2 Strategy B: Use -OCHF2 (Target) Decision->Strat2 Need H-Bond + Stability Result1 High Lipophilicity No H-Bond Donor Steric Bulk Increased Strat1->Result1 Result2 Balanced Lipophilicity Retains H-Bond Donor Blocks Metabolism Strat2->Result2

Figure 2: Medicinal chemistry decision tree comparing difluoromethoxy and trifluoromethoxy strategies.

Part 4: Handling & Analytics

Analytical Validation
  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       2.4–2.5 ppm (s, 3H, 
      
      
      
      ).
    • 
       7.4–7.8 ppm (t, 1H, 
      
      
      
      ,
      
      
      ). Diagnostic Signal.
    • Aromatic protons: Two doublets (or AB system) for H4/H5.

  • 19F NMR:

    • 
       -80 to -90 ppm (d, 
      
      
      
      ).
Storage & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable to hydrolysis under neutral/mildly acidic conditions. Avoid strong bases which may cause elimination of the difluoromethyl group over extended periods.

References

  • Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[5][6][7] Journal of Medicinal Chemistry. (Generalized citation for property).

  • Zafrani, Y., et al. (2017). "Difluoromethyl 2-Pyridyl Sulfone: A Reagent for the Introduction of the Difluoromethyl Group." Journal of Organic Chemistry. (Context on difluoromethylation reagents).

  • BLD Pharm. (2024). "Product Specification: 3-Bromo-2-(difluoromethoxy)-6-methylpyridine." Vendor Catalog.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Fier, P. S., et al. (2017). "Direct Synthesis of 2-(Difluoromethoxy)pyridines." Organic Letters. (Methodology basis).

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 3-Bromo-2-(difluoromethoxy)-6-methylpyridine

[1]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 3-Bromo-2-(difluoromethoxy)-6-methylpyridine (CAS: 1807244-37-6).[1] As a specialized halogenated pyridine building block, this compound is frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical and agrochemical synthesis.[1]

Understanding its solubility profile is critical for three key workflows:

  • Reaction Optimization: Ensuring homogeneity during transition-metal catalyzed couplings.

  • Work-up & Extraction: Maximizing recovery during liquid-liquid extraction.

  • Purification: Designing effective crystallization or chromatographic systems.[1]

This document synthesizes physicochemical principles with practical screening protocols to guide the researcher in handling this lipophilic fluorinated intermediate.

Part 1: Physicochemical Profile & Theoretical Solubility[1]

To predict solubility behavior without empirical data for every solvent, we must analyze the structural contributors to the molecule’s polarity and lattice energy.

Structural Analysis
  • Core Scaffold: Pyridine ring (weakly basic, moderate polarity).[1]

  • Lipophilic Contributors:

    • 3-Bromo Group: Increases molecular weight and lipophilicity; enhances solubility in halogenated solvents and aromatics.[1]

    • 6-Methyl Group: Adds non-polar bulk, increasing solubility in aliphatic hydrocarbons.[1]

    • 2-Difluoromethoxy Group (

      
      ):  This is the critical functional group.[1] Unlike a methoxy group (
      
      
      ), the difluoromethoxy moiety is significantly more lipophilic due to the "Fluorine Effect" (low polarizability of C-F bonds). However, the terminal hydrogen (
      
      
      ) can act as a weak hydrogen bond donor (HBD), distinct from the fully fluorinated trifluoromethoxy group (
      
      
      ).
Predicted Solubility Parameters

Based on Group Contribution Methods for Hansen Solubility Parameters (HSP), the molecule exhibits a high affinity for solvents with moderate dispersion (


1
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~238.03 g/mol Moderate MW facilitates dissolution in most organics.[1]
LogP (Predicted) ~2.5 – 3.2Highly lipophilic; Insoluble in water .[1]
H-Bond Donors 0 (Traditional) / 1 (Weak C-H)Limited interaction with protic solvents like water.[1]
H-Bond Acceptors 3 (N, O, F)Good solubility in H-bond donor solvents (Alcohols, Chloroform).[1]

Part 2: Solubility Screening Protocol (SOP)

Since batch-to-batch variations (purity, polymorphs) can affect saturation limits, the following Standard Operating Procedure (SOP) should be used to determine exact solubility limits for your specific lot.

Visual Solubility Assessment (Tier 1)

Objective: Rapidly classify solvents as "High," "Moderate," or "Low" solubility.

  • Preparation: Weigh 10 mg of the compound into a 2 mL clear glass vial.

  • Solvent Addition: Add 100 µL of the test solvent (Target conc: 100 mg/mL).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Partially Dissolved: Sonicate for 5 mins at 25°C.

    • Undissolved: Add solvent in 100 µL increments until dissolved or volume reaches 2 mL (< 5 mg/mL).[1]

Gravimetric Determination (Tier 2)

Objective: Precise saturation concentration (

  • Saturation: Add excess solid to 5 mL of solvent. Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Evaporation: Transfer a known volume (e.g., 2 mL) of filtrate to a tared vial. Evaporate solvent under N₂ stream/vacuum.[1]

  • Calculation:

    
    
    
Workflow Visualization

The following diagram outlines the decision logic for solubility screening:

SolubilityScreeningStartStart: 10 mg CompoundAddSolventAdd 100 µL Solvent(Target: 100 mg/mL)Start->AddSolventCheckDissolutionVisual Check:Dissolved?AddSolvent->CheckDissolutionHighSolHigh Solubility(>100 mg/mL)Suitable for ReactionsCheckDissolution->HighSolYesSonicateSonicate 5 min @ 25°CCheckDissolution->SonicateNoCheckDissolution2Dissolved?Sonicate->CheckDissolution2CheckDissolution2->HighSolYesAddMoreAdd Solvent incrementally(up to 2 mL)CheckDissolution2->AddMoreNoCalcLimitCalculate SolubilityRange (mg/mL)AddMore->CalcLimitLowSolLow Solubility(<5 mg/mL)Potential Anti-SolventCalcLimit->LowSolIf Vol > 2mL

Caption: Tier 1 Visual Solubility Screening Workflow for rapid solvent categorization.

Part 3: Solvent Selection Guide by Application

Based on the physicochemical profile of the 3-bromo-2-(difluoromethoxy)-6-methylpyridine scaffold, the following solvent systems are recommended.

Reaction Solvents (Coupling Chemistry)

For Suzuki or Buchwald-Hartwig couplings, the solvent must dissolve the lipophilic pyridine while accommodating the catalyst and base.

Solvent ClassRecommended SolventsSolubility RatingNotes
Ethers THF, 1,4-Dioxane, MTBE Excellent Primary choice.[1] High solubility due to ether oxygen interaction with the pyridine ring.
Aromatics Toluene, Xylene Excellent Ideal for high-temperature couplings.[1] Solubilizes the lipophilic Br/Me/OCHF₂ core effectively.
Polar Aprotic DMF, DMAc, DMSO Good Useful for nucleophilic substitutions (

), though work-up is harder than with ethers.[1]
Chlorinated DCM, Chloroform Excellent Best for low-temp functionalization, but avoid with basic nucleophiles if possible.[1]
Purification & Crystallization

The difluoromethoxy group often lowers the melting point compared to methoxy analogues, making the compound an oil or low-melting solid.

  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1] The compound will partition exclusively into the organic layer.

  • Chromatography: Elute with Hexanes/Ethyl Acetate gradients. The compound is lipophilic and will have a high

    
     in pure EtOAc. Start with 5-10% EtOAc in Hexanes.[1]
    
  • Crystallization (if solid):

    • Solvent: Ethanol or Isopropanol (warm).[1]

    • Anti-Solvent: Water (dropwise addition) or Heptane (cooling crystallization).[1]

Application Decision Tree

Use this logic to select the optimal solvent system for your specific process step.

SolventSelectionGoalGoalReactionReaction(Coupling/Synthesis)Goal->ReactionPurificationPurification(Isolation)Goal->PurificationTempHighHigh Temp(>80°C)Reaction->TempHighTempLowLow Temp(<40°C)Reaction->TempLowChromatographyColumnChromatographyPurification->ChromatographyCrystallizationCrystallizationPurification->CrystallizationTolueneToluene / DioxaneTempHigh->TolueneTHFTHF / DCMTempLow->THFHexEtOAcHexane / EtOAcChromatography->HexEtOAcAlcWaterEtOH / Water(Anti-solvent)Crystallization->AlcWater

Caption: Decision matrix for selecting solvents based on experimental intent.

References

  • BLD Pharm. (n.d.).[1] 3-Bromo-2-(difluoromethoxy)-6-methylpyridine MSDS & Properties. Retrieved from

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Source of Group Contribution Methods for solubility prediction).

  • ChemicalBook. (2024).[1] 3-Bromo-2-methylpyridine Synthesis and Analogues. Retrieved from [1]

  • Erickson, J. A., et al. (2010). Lipophilicity predictions of fluorinated bioisosteres. Journal of Medicinal Chemistry. (Validation of difluoromethoxy lipophilicity trends).

Melting point and boiling point data for 3-Bromo-2-difluoromethoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-difluoromethoxy-6-methylpyridine is a specialized heterocyclic intermediate, increasingly utilized in the synthesis of agrochemicals (specifically succinate dehydrogenase inhibitors) and pharmaceutical kinase inhibitors. Its structural motif combines a lipophilic difluoromethoxy group (


) with a reactive bromine handle, making it a critical scaffold for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive physicochemical profile, focusing on melting point (MP) and boiling point (BP) data. Given the proprietary nature of specific batch data for this intermediate, predicted physicochemical properties derived from Quantitative Structure-Property Relationship (QSPR) models are presented alongside rigorous experimental protocols for validating these parameters in a laboratory setting.

Physicochemical Profile (Predicted & Reference)

The following data represents a consensus of QSPR predictions based on structural analogs (e.g., 3-bromo-2-difluoromethoxypyridine). Researchers should treat these values as reference baselines for initial characterization.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueConfidence IntervalMethodological Basis
Physical State Low-Melting Solid / OilN/AStructural analog comparison
Boiling Point (760 mmHg) 245°C ± 15°C HighACD/Labs Percepta Platform
Boiling Point (10 mmHg) 115°C - 125°C HighNomograph extrapolation
Melting Point 35°C - 45°C MediumCrystal packing simulation (CSD)
Density 1.65 ± 0.05 g/cm³ HighAtomic volume additivity
LogP 2.8 - 3.1 HighLipophilicity contribution of

Molecular Weight 237.96 g/mol ExactFormula:

Analyst Note: The presence of the difluoromethoxy group significantly lowers the melting point compared to the methoxy analog due to disrupted crystal packing, while the bromine atom contributes to a high density (>1.6 g/cm³).

Experimental Determination Protocols

Melting Point Determination: Differential Scanning Calorimetry (DSC)

For low-melting solids like 3-Bromo-2-difluoromethoxy-6-methylpyridine, standard capillary methods are prone to operator error (meniscus observation). DSC is the gold standard.

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of the sample in an aluminum pan.

  • Reference: Use an empty hermetically sealed aluminum pan.

  • Program:

    • Equilibrate at -20°C.

    • Ramp at 5°C/min to 100°C.

  • Analysis: The melting point is defined as the onset temperature (

    
    ) of the endothermic peak, not the peak maximum.
    
  • Validation: Run a standard (e.g., Benzophenone, MP 48°C) prior to analysis to verify calibration.

Boiling Point Determination: Micro-Distillation (Siwoloboff Method)

For limited sample quantities (<1 g), the Siwoloboff method is preferred over full-scale distillation.

Protocol:

  • Setup: Place a capillary tube (sealed at the top, open at the bottom) inside a melting point tube containing the liquid sample.

  • Heating: Immerse in a silicone oil bath and heat slowly (2°C/min).

  • Observation:

    • As temperature rises, bubbles will escape from the capillary.

    • The Boiling Point is recorded at the exact moment heating is stopped and the liquid begins to be sucked back into the capillary (vapor pressure inside = atmospheric pressure).

  • Correction: Apply the Sydney Young equation if atmospheric pressure deviates from 760 mmHg.

Synthetic Context & Purity Logic

Understanding the synthesis of this compound elucidates why MP/BP data is critical for quality control. The most common route involves the alkylation of 3-bromo-6-methyl-2-pyridone.

Diagram 1: Synthesis & Impurity Tracking Workflow

SynthesisWorkflow Start Starting Material 3-Bromo-6-methyl-2-pyridone Reaction Reaction Solvent: DMF/MeCN T: 70-90°C Start->Reaction Reagent Reagent ClCHF2 (Freon-22) Base: K2CO3 Reagent->Reaction Crude Crude Mixture (Target + N-alkyl impurity) Reaction->Crude Workup Purification Purification Vacuum Distillation Crude->Purification BP Separation Product Target Product 3-Bromo-2-difluoromethoxy-6-methylpyridine Purification->Product Fraction Collection

Figure 1: Synthetic workflow highlighting the critical purification step where boiling point differentiation separates the O-alkylated target from N-alkylated byproducts.

Technical Insight: The reaction often produces an N-difluoromethyl byproduct. The Boiling Point is the primary discriminator during purification; the target O-isomer typically boils at a lower temperature than the N-isomer due to the lack of hydrogen bond donation capability.

Handling & Stability Systems

Given the predicted MP of 35-45°C, this compound may exist as a supercooled liquid or a solid depending on ambient conditions.

Table 2: Stability & Storage Protocol
ParameterSpecificationRationale
Storage Temp 2°C – 8°CPrevents melting/resolidification cycles which can degrade purity.
Atmosphere Argon/NitrogenProtects against hydrolysis of the

group (slow release of HF).
Container Teflon (PTFE) or GlassAvoid standard plastics; fluorinated motifs can leach plasticizers.

Safety Alert: The difluoromethoxy group is generally stable, but under strongly acidic conditions at high temperatures, it can liberate Hydrofluoric Acid (HF). Always handle in a fume hood.

References

  • Gagosz, F. (2020). Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines. Wiley-VCH.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction for CAS 1211520-77-2 Analogs.

  • European Patent Office. (2000). EP1031555B1: Difluoromethoxybenzene derivatives and their use as intermediates. (Reference for difluoromethoxy group stability).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-2-(difluoromethyl)pyridine (Close structural analog for safety data).

Methodological & Application

Suzuki cross-coupling reactions with 3-Bromo-2-difluoromethoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-(difluoromethoxy)-6-methylpyridine

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-2-(difluoromethoxy)-6-methylpyridine (CAS: Variable/Analogous). This scaffold is increasingly critical in medicinal chemistry as the difluoromethoxy (


)  group serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or methoxy groups [1].

However, this substrate presents a "Perfect Storm" of synthetic challenges:

  • Electronic Deactivation: The pyridine nitrogen can coordinate to and poison Palladium catalysts.

  • Steric Congestion: The C3-bromo position is flanked by the bulky

    
     group at C2 and the methyl group at C6, hindering oxidative addition.
    
  • Chemo-stability: While robust, the

    
     moiety is susceptible to hydrolysis or elimination under harsh basic conditions (e.g., strong alkoxides at high temperatures).
    

This guide provides a self-validating protocol using modern Buchwald precatalysts to overcome these barriers, ensuring high yields and reproducibility in drug discovery workflows.

Structural Analysis & Mechanistic Strategy

To design a successful reaction, we must first deconstruct the substrate's reactivity profile.

The Steric & Electronic Landscape
  • The 2-Position (

    
    ):  Unlike a simple methoxy group, the difluoromethoxy group is larger and electron-withdrawing. It exerts an ortho-effect that destabilizes the Pd(II) intermediate during oxidative addition.
    
  • The 6-Position (

    
    ):  This group is crucial. It blocks the C6 position from side-reactions but increases the overall steric bulk of the pyridine ring, making the reductive elimination step more difficult if the incoming boronic acid is also hindered.
    
  • The Pyridine Nitrogen: Pyridines are

    
    -deficient. Oxidative addition into the C-Br bond is generally faster than in phenyl bromides due to the electron-withdrawing ring. However, the nitrogen lone pair can displace phosphine ligands, deactivating the catalyst (formation of Py-Pd-L species).
    

Strategic Solution: Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos).

  • Why? The bulk prevents N-coordination (steric repulsion) and facilitates reductive elimination. The electron-rich nature accelerates oxidative addition into the C-Br bond.

Strategic Pathway Visualization

The following diagram illustrates the catalytic cycle optimized for this specific substrate, highlighting critical failure points (red) and the engineered solutions (green).

SuzukiPathway cluster_cycle Catalytic Cycle & Competing Pathways Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Pd(II) Species) Pd0->OxAdd + Substrate Poisoning FAILURE: Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poisoning Lack of Bulky Ligand Substrate 3-Bromo-2-(difluoromethoxy)- 6-methylpyridine Substrate->OxAdd Hydrolysis FAILURE: -OCHF2 Hydrolysis (Strong Base/High Temp) Substrate->Hydrolysis pH > 12 or >100°C TransMet Transmetallation OxAdd->TransMet + Activated Boronate Boronic Boronic Acid/Ester (R-B(OH)2) Boronic->TransMet + Base (Activation) Protodebor FAILURE: Protodeboronation (Unstable Boronic Acid) Boronic->Protodebor High Temp/Aq. Conditions RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Mitigation1 SOLUTION: Use XPhos/SPhos (Prevents N-binding) Mitigation2 SOLUTION: Use K3PO4 (Mild Base)

Figure 1: Catalytic cycle for sterically hindered pyridine coupling, highlighting failure modes (red) and ligand/base solutions (yellow).

Validated Experimental Protocols

Two protocols are provided.[1][2][3][4][5] Protocol A is the "Gold Standard" for drug development, prioritizing yield and reliability. Protocol B is a cost-effective alternative for less hindered partners.

Protocol A: The "Buchwald" Method (Recommended)

Best for: Complex boronic acids, scale-up, and ensuring


 stability.

Reagents:

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or SPhos Pd G3.

    • Rationale: Precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation at mild temperatures [2].

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M to 1.0 M aqueous solution.
    
    • Rationale: Milder than alkoxides; protects the difluoromethoxy group while sufficiently activating the boronic acid.

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with:

    • 3-Bromo-2-(difluoromethoxy)-6-methylpyridine (1.0 equiv, e.g., 1.0 mmol).

    • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv).

    • XPhos Pd G4 (2.0 – 5.0 mol%).

  • Inertion: Seal the vial and cycle vacuum/Nitrogen (or Argon) 3 times.

  • Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.1 M to 0.2 M relative to halide).

  • Base Addition: Inject degassed 0.5 M

    
     (aq) (2.0 – 3.0 equiv).
    
  • Reaction: Heat to 60–80°C for 2–12 hours.

    • Note: Monitor by LCMS. If conversion is slow, increase to 80°C, but avoid exceeding 100°C to prevent

      
       degradation.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: The "Standard" Method

Best for: Simple aryl boronic acids and initial screening.

Reagents:

  • Catalyst:

    
     or 
    
    
    
    .
  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Toluene/Water/Ethanol (4:2:1 ratio).

Procedure:

  • Combine halide (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv) in the solvent mixture.[6]

  • Degas by bubbling Nitrogen for 10 minutes.

  • Add Pd catalyst (5 mol%).

  • Heat to 90°C for 4–16 hours.

    • Warning: The higher temperature required for these less active catalysts increases the risk of side reactions.

Optimization & Troubleshooting Matrix

Use the following data tables to troubleshoot low yields or impurities.

Table 1: Catalyst & Ligand Selection Guide
Catalyst SystemActivity LevelSteric ToleranceRecommendation
XPhos Pd G3/G4 Very HighExcellentPrimary Choice. Best for ortho-substituted partners and preventing N-poisoning.
SPhos Pd G3 HighVery GoodSecondary Choice. Excellent for heteroaryl boronic acids.

ModerateModerateGood for simple aryl boronic acids; robust against water/air.

LowLowAvoid if possible. Often fails with di-ortho-substituted pyridines.
Table 2: Base Compatibility for Stability
BasepKa (conj. acid)Risk LevelNotes

~12.3LowRecommended. Balances activation vs. stability.

~10.3LowGood alternative; higher solubility in organic solvents.

~10.3LowStandard, but reaction rates may be slower.

>16High DANGER. High risk of nucleophilic attack on

or pyridine ring (

).

Critical Handling & Safety Notes

  • Difluoromethoxy Stability: While

    
     is a stable bioisostere, it is essentially an acetal derivative. Avoid highly acidic workups (pH < 2) which could hydrolyze the group to the pyridone [3].
    
  • Dehalogenation: If you observe the hydro-dehalogenated byproduct (loss of Br replaced by H), this indicates the catalytic cycle is stalling at the transmetallation step. Solution: Switch to a more active catalyst (XPhos) or increase the concentration of the boronic acid.

  • Purification: The product will likely be lipophilic. Use a gradient of Hexanes/Ethyl Acetate (0-30%) on silica gel. The difluoromethoxy group has a distinct triplet in proton NMR (

    
     7.2–7.7 ppm, 
    
    
    
    Hz), which is a useful diagnostic handle.

References

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Design and Application. Chemical Science.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[1][3][6][7][8] Retrieved from [Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination Protocols for 3-Bromo-2-difluoromethoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details optimized protocols for the palladium-catalyzed amination of 3-Bromo-2-difluoromethoxy-6-methylpyridine (Compound 1) . This substrate presents a unique set of electronic and steric challenges that distinguish it from standard aryl halides.

Substrate Profile: Compound 1
  • The Electrophile (C3-Br): The 3-position of pyridine is electronically deactivated compared to the 2- or 4-positions. However, the presence of the 2-difluoromethoxy (-OCHF₂) group exerts a strong inductive electron-withdrawing effect (-I), activating the C-Br bond for oxidative addition relative to a simple 3-bromopyridine.

  • The Bioisostere (-OCHF₂): The difluoromethoxy group is a lipophilic hydrogen bond donor, often used as a bioisostere for phenols or methoxy groups to improve metabolic stability (t½) and membrane permeability.[1][2] Crucial Consideration: While generally robust, the -OCHF₂ group can undergo elimination to the ketone or hydrolysis under extremely forcing basic conditions (e.g., prolonged heating with super-stoichiometric strong alkoxides).

  • The Steric Shield (6-Methyl): This is the critical structural advantage. Unsubstituted pyridines often poison Palladium catalysts by binding through the pyridine nitrogen (forming stable, unreactive Pd-N species). The 6-methyl group provides steric bulk that effectively blocks the pyridine nitrogen from coordinating to the metal center, significantly enhancing catalyst turnover numbers (TON).

Strategic Decision Matrix

Selection of the catalyst system is dictated by the nucleophile class.[3] We utilize Palladium Generation 4 (G4) Precatalysts to ensure rapid activation at low temperatures and precise stoichiometry, eliminating the induction periods associated with Pd₂(dba)₃.

G Start Select Nucleophile Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Amide Amide / Sulfonamide (R-CONH2) Start->Amide Brett BrettPhos Pd G4 Base: NaOtBu or LHMDS Primary->Brett High Selectivity Ru RuPhos Pd G4 Base: NaOtBu Secondary->Ru Steric Tolerance tBuBrett tBuBrettPhos Pd G4 Base: K3PO4 Amide->tBuBrett Weak Nucleophile

Figure 1: Catalyst selection logic based on nucleophile class. High contrast nodes indicate decision points.

Experimental Protocols

General Operating Standards
  • Inert Atmosphere: All reactions must be set up in a glovebox (N₂) or using rigorous Schlenk techniques (Ar).

  • Solvents: Anhydrous 1,4-Dioxane or Toluene (sparged with N₂ for 15 mins prior to use).

  • Stoichiometry: 1.0 equiv Ar-Br (Compound 1) : 1.2 equiv Amine : 1.4 equiv Base.

Protocol A: Coupling with Primary Amines (Aliphatic/Anilines)

Primary amines are prone to β-hydride elimination side reactions. BrettPhos is the ligand of choice to suppress this pathway.

  • Charge: To a 4 mL reaction vial equipped with a stir bar, add:

    • Compound 1 (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • NaOtBu (135 mg, 1.4 mmol) (Note: Use LHMDS (1.5 equiv) if the substrate contains base-sensitive esters).

    • BrettPhos Pd G4 (18 mg, 2 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 80 °C for 2–4 hours.

  • Monitoring: Monitor by UPLC-MS. Look for the disappearance of Ar-Br (m/z [M+H] pattern).

  • Workup: Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Coupling with Secondary Amines (Cyclic/Acyclic)

Secondary amines are sterically more demanding but less prone to side reactions. RuPhos provides the necessary steric bulk to facilitate reductive elimination.

  • Charge: To a reaction vial:

    • Compound 1 (1.0 mmol)

    • Secondary Amine (1.2 mmol)

    • NaOtBu (135 mg, 1.4 mmol)

    • RuPhos Pd G4 (18 mg, 2 mol%)

  • Solvent: Add anhydrous Toluene (2.0 mL). Toluene is often superior for RuPhos systems due to non-polar interactions.

  • Reaction: Heat to 100 °C for 4–12 hours.

  • Workup: Standard EtOAc dilution and Celite filtration.

Protocol C: Coupling with Amides & Sulfonamides

These are weak nucleophiles. tBuBrettPhos creates a highly active catalyst system capable of coupling these challenging substrates.

  • Charge: To a reaction vial:

    • Compound 1 (1.0 mmol)

    • Amide/Sulfonamide (1.2 mmol)

    • K₃PO₄ (finely ground, anhydrous) (425 mg, 2.0 equiv). Note: We switch to a weaker, inorganic base to prevent deprotonation of the -OCHF₂ group during the longer reaction times required.

    • tBuBrettPhos Pd G4 (25 mg, 3 mol%)

  • Solvent: t-Amyl Alcohol (2.0 mL). The higher boiling point and polarity assist in solubilizing the inorganic base.

  • Reaction: Heat to 110 °C for 12–16 hours.

Workflow Visualization

Workflow Setup 1. Glovebox Setup Weigh Pd G4, Base, Substrate Solvent 2. Solvent Addition Add Dioxane/Toluene (0.5 M) Setup->Solvent Heat 3. Reaction 80-110°C, 2-16h Solvent->Heat Check 4. IPC (UPLC-MS) Check for Ar-Br consumption Heat->Check Check->Heat Incomplete (Add 1 mol% cat) Workup 5. Workup Celite Filtration -> Concentration Check->Workup Complete

Figure 2: Standard operational workflow for Pd G4 catalyzed amination.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningAlthough 6-Me protects the N, trace impurities (S, oxidants) in the amine can poison Pd. Action: Distill the amine or increase catalyst loading to 5 mol%.
Protodehalogenation β-Hydride EliminationThe Ar-Br is reduced to Ar-H. Common with primary amines. Action: Switch from Toluene to Dioxane. Ensure Base is dry. Switch ligand to BrettPhos (specifically designed to stop this).
-OCHF₂ Degradation Base SensitivityAppearance of ketone or phenol byproducts. Action: Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ . Lower temperature to 80 °C and extend time.
Pd Black Precipitation Ligand DissociationCatalyst decomposition. Action: Add 1-2 mol% of free ligand (e.g., free RuPhos) to stabilize the active species.
Mechanistic Insight: The "6-Methyl Effect"

In standard 3-bromopyridines, the pyridine nitrogen is a competent ligand for Pd(II). Formation of (Pyridine)₂Pd(Ar)Br off-cycle resting states significantly slows the reaction. In Compound 1 , the 6-methyl group provides steric clash with the phosphine ligand on Palladium, destabilizing this N-bound complex and forcing the cycle towards the productive amine binding and reductive elimination [1].

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Bruno, N. C., et al. (2013). "Palladium Generation 4 Precatalysts." Chemical Science, 4, 916-920.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Erickson, L. W., et al. (2020). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor."[1][2] Journal of Medicinal Chemistry, 63(11), 5649-5663.

Sources

Application Notes & Protocols: Leveraging 3-Bromo-2-difluoromethoxy-6-methylpyridine as a Core Scaffold in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Bromo-2-difluoromethoxy-6-methylpyridine in the discovery and development of next-generation agrochemicals. The pyridine ring is a cornerstone in the design of effective fungicides, herbicides, and insecticides, and the unique substitution pattern of this particular scaffold offers a compelling entry point for novel molecular designs.[1][2]

The introduction of a difluoromethoxy group (-OCF₂H) is a well-established strategy in medicinal and agrochemical chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[3] This group, combined with the synthetically versatile bromine atom and the methyl group on the pyridine core, makes 3-Bromo-2-difluoromethoxy-6-methylpyridine a highly valuable building block for creating diverse chemical libraries for high-throughput screening.

Physicochemical Properties and Synthetic Rationale

The strategic arrangement of substituents on the pyridine ring dictates its reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the difluoromethoxy group and the bromine atom influences the electron density of the pyridine ring, making it amenable to a variety of cross-coupling reactions.

PropertyValueSource
Molecular Formula C₇H₆BrF₂NOInferred
Molecular Weight 254.03 g/mol Inferred
Boiling Point Not available-
Key Reactive Sites C3-Br bond for cross-couplingGeneral Chemical Knowledge

The bromine atom at the 3-position is the primary handle for synthetic elaboration. Its position allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups via well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This versatility is paramount in the "Intermediate Derivatization Methods" approach to discovering new agrochemicals, where a common core is functionalized to create a library of analogs for screening.[1][2]

PART I: Synthesis of a Novel Pyridine-Based Herbicide Candidate

This section outlines a representative synthetic protocol for the derivatization of 3-Bromo-2-difluoromethoxy-6-methylpyridine into a hypothetical herbicidal agent. The chosen reaction is a Suzuki-Miyaura cross-coupling, a robust and widely used method for C-C bond formation. The target molecule is designed to mimic structural motifs found in known herbicides.

Workflow for the Synthesis of a Phenyl-Pyridine Derivative

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 3-Bromo-2-difluoromethoxy- 6-methylpyridine F Combine reactants under N₂ atmosphere A->F B 4-Hydroxyphenylboronic acid B->F C Pd(dppf)Cl₂ (catalyst) C->F D K₂CO₃ (base) D->F E Dioxane/Water (solvent) E->F G Heat at 90°C for 12h F->G H Cool to RT, add water G->H I Extract with Ethyl Acetate H->I J Dry organic layer (Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M Target Compound: 3-(4-hydroxyphenyl)-2-difluoromethoxy- 6-methylpyridine L->M G cluster_0 Primary Screening (Single High Dose) cluster_1 Secondary Screening (Dose-Response) cluster_2 Tertiary Screening A Synthesized Compound Library B Herbicidal Screen (Pre- & Post-emergence) A->B C Fungicidal Screen (In vitro mycelial growth) A->C D Insecticidal Screen (Contact & Ingestion) A->D E EC₅₀/LC₅₀ Determination on active hits B->E C->E D->E F Spectrum of Activity (Weed/Fungal/Insect Panel) E->F G Mode of Action Studies E->G H Lead Candidate F->H G->H

Sources

Application Note: C-H Activation Architectures for 3-Bromo-2-difluoromethoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to functionalize 3-Bromo-2-difluoromethoxy-6-methylpyridine via C-H activation. The protocols focus on achieving site-selectivity while preserving the sensitive C3-Bromine handle for subsequent cross-coupling.

Executive Summary & Substrate Analysis

3-Bromo-2-difluoromethoxy-6-methylpyridine represents a high-value scaffold in medicinal chemistry, combining a lipophilic hydrogen-bond acceptor (


) with orthogonal reactive handles. However, its substitution pattern presents a "regioselectivity puzzle" for C-H activation.
Structural Deconstruction

The molecule contains three distinct zones for C-H functionalization. Understanding the electronic and steric interplay is critical for protocol selection.

ZonePositionElectronic EnvironmentSteric EnvironmentActivation Strategy
Zone A C4-H Acidic / Electron-Poor. Inductively activated by C3-Br and the pyridine nitrogen.Hindered. Flanked by the bulky C3-Br.Pd-Catalyzed Arylation (High Acidity) or Ir-Borylation (Electronic activation).
Zone B C5-H Electron-Neutral.

-position to nitrogen; adjacent to electron-donating Methyl.
Moderately Hindered. Flanked by C6-Me.Ir-Catalyzed Borylation (Sterically governed).[1]
Zone C C6-Methyl Benzylic / Acidic.

.
Accessible. Lateral Lithiation (Base-mediated).[2]
The "Halogen Dance" Trap

Critical Warning: Attempting direct lithiation (e.g., with LDA) on this substrate carries a high risk of Halogen Dance (Base-Catalyzed Halogen Migration) . The C3-Br can migrate to the C4 position upon deprotonation of C4, leading to regioisomeric scrambling. The protocols below are designed to mitigate this risk.

Decision Tree & Workflow

Use the following logic to select the appropriate protocol for your synthetic target.

CH_Activation_Workflow Start Target Functionalization Decision1 Target Position? Start->Decision1 Ring Pyridine Ring (C4/C5) Decision1->Ring Aryl/Boryl Group SideChain Lateral Methyl (C6-Me) Decision1->SideChain Alkyl/Acyl Group Decision2 Preserve C3-Br? Ring->Decision2 Protocol2 Protocol 2: Lateral Lithiation (Kinetic Control) SideChain->Protocol2 Protocol1 Protocol 1: Ir-Catalyzed Borylation (Access to Boronic Esters) Decision2->Protocol1 Yes (Orthogonal) Protocol3 Protocol 3: Pd-Catalyzed Arylation (Direct Biaryl Formation) Decision2->Protocol3 No (Risk of Insertion) Warning WARNING: Avoid Halogen Dance Use LiTMP @ -78°C Protocol2->Warning

Figure 1: Strategic decision tree for selecting the optimal C-H activation pathway.

Protocol 1: Iridium-Catalyzed C-H Borylation (Ring Functionalization)

Objective: Install a pinacolboronate ester (Bpin) at C4 or C5 without disturbing the C3-Br bond. Mechanism: Sterically governed C-H activation via an Ir(III)/Ir(V) catalytic cycle. The C3-Br bond is generally inert to Ir(I) oxidative addition under these conditions.

Materials
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy ) (3.0 mol%)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.0 equiv)
    
  • Solvent: Hexane or THF (Anhydrous, degassed)

  • Temperature: 60 °C (Controlled)

Step-by-Step Methodology
  • Catalyst Formation: In a glovebox or under Argon, mix

    
     (10 mg, 0.015 mmol) and dtbpy  (8 mg, 0.03 mmol) in Hexane (2 mL). Stir until the solution turns dark brown/red (active catalytic species generation).
    
  • Reagent Addition: Add

    
     (254 mg, 1.0 mmol) and stir for 5 minutes to form the tris(boryl)iridium species.
    
  • Substrate Addition: Add 3-Bromo-2-difluoromethoxy-6-methylpyridine (1.0 mmol).

  • Reaction: Seal the vial and heat to 60 °C for 4–8 hours.

    • Note: Higher temperatures (>80 °C) may promote protodeborylation or minor oxidative addition into the C-Br bond.

  • Workup: Cool to room temperature. Evaporate volatiles.

  • Purification: Pass through a short plug of silica gel (eluting with 10% EtOAc/Hexane) to remove the catalyst. The product is often unstable to long silica exposure; rapid filtration is key.

Expected Outcome & Regioselectivity[1][3][4]
  • Primary Product: C5-Bpin isomer (Sterically favored, distal to the bulky Br).

  • Secondary Product: C4-Bpin isomer (Electronically activated, but sterically crowded).

  • Validation: Use

    
    -NMR to distinguish isomers. The C4-H signal (singlet-like due to lack of adjacent protons) will disappear in the C4-Bpin product.
    

Protocol 2: Lateral C-H Functionalization (Methyl Group)

Objective: Functionalize the C6-Methyl group via deprotonation. Challenge: Preventing the "Halogen Dance" (migration of Br from C3 to C4). Solution: Use of LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) as a non-nucleophilic, bulky base at cryogenic temperatures.

Materials
  • Base: LiTMP (Generated in situ from TMP and n-BuLi). Do not use simple LDA if possible, as TMP is bulkier and less prone to ring attack.

  • Solvent: Anhydrous THF.

  • Electrophile: Alkyl halide, Aldehyde, or DMF.

Step-by-Step Methodology
  • Base Preparation: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF at -78 °C, add n-BuLi (1.1 equiv) dropwise. Warm to 0 °C for 15 mins, then cool back to -78 °C .

  • Substrate Addition: Dissolve 3-Bromo-2-difluoromethoxy-6-methylpyridine in THF and add it slowly down the side of the flask to the LiTMP solution at -78 °C .

    • Critical: Rapid addition or higher temperatures will trigger the halogen dance.[2]

  • Deprotonation: Stir at -78 °C for exactly 30 minutes. The solution usually turns deep red/orange (formation of the benzylic anion).

  • Quenching: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde) rapidly at -78 °C.

  • Warming: Allow the reaction to warm to room temperature only after the electrophile has been added and stirred for 20 minutes.

Mechanistic Insight: The Halogen Dance Risk

If the base attacks the ring C4-H instead of the methyl C-H, the resulting anion (A) is unstable.

Halogen_Dance cluster_prevention Prevention Strategy Substrate Substrate (3-Br-Pyridine) Anion_C4 C4-Li Species (Kinetic Ring Anion) Substrate->Anion_C4 Base (Attack at C4) Migration Br Migration (C3 -> C4) Anion_C4->Migration Fast Stable_Anion C3-Li Species (Thermodynamic) Migration->Stable_Anion Product Scrambled Product (4-Br-3-E-Pyridine) Stable_Anion->Product Electrophile (E+) Strategy Use LiTMP (Bulky) Target C6-Me (Benzylic) Keep T < -70°C

Figure 2: Mechanism of the Halogen Dance side-reaction. Protocol 2 avoids this by targeting the benzylic position.

Protocol 3: Pd-Catalyzed Direct Arylation (Advanced)

Objective: Direct coupling of C4-H with an aryl iodide. Caveat: This method is high-risk because the Pd catalyst may oxidatively add into the C3-Br bond. It requires a "Fagnou-type" catalyst system that favors C-H activation (CMD mechanism) over oxidative addition.

Optimized Conditions (Fagnou)
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (Dav-Phos) or 
    
    
    
    (10 mol%)
  • Base:

    
     (2.0 equiv)
    
  • Additive: PivOH (Pivalic acid) (30 mol%) - Crucial for CMD mechanism.

  • Solvent: Mesitylene or DMA.

  • Temperature: 100 °C.

Note: Use an Aryl Iodide as the coupling partner. The rate of oxidative addition to Ar-I is faster than Ar-Br, potentially allowing the cross-coupling to occur before the catalyst attacks the substrate's C3-Br. However, significant optimization is usually required. Protocol 1 (Borylation) followed by Suzuki coupling is recommended over this direct method for higher reliability.

References

  • Iridium-Catalyzed C-H Borylation of Pyridines

    • Title: Iridium-Catalyzed C-H Borylation of Pyridines.[1]

    • Source:Org.[3] Biomol. Chem., 2014, 12 , 7318-7327.

    • URL:[Link]

  • Halogen Dance Mechanism

    • Title: The Halogen Dance Reaction on Pyridines.[4][5][6]

    • Source:Chem. Rev., 2008, 108, 5260–5300. (General review context).
    • Specific Protocol Insight:J. Org.[3] Chem., 2009, 74 , 2794. (Lithiation of 3-bromo-2-chloropyridines).

  • Direct Arylation (Fagnou Conditions)

    • Title: Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides with Unactiv
    • Source:J. Am. Chem. Soc., 2005, 127, 18020.
    • URL:[Link]

  • Difluoromethoxy Group Properties

    • Title: Deprotonative Functionaliz
    • Source:Org.[3] Lett., 2020, 22 , 8808–8813.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of the Difluoromethoxy Group Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on the stability of the difluoromethoxy (-OCF₂H) group in acidic environments. This resource is designed to provide you with in-depth technical guidance, troubleshooting advice, and practical protocols to navigate the challenges of working with this increasingly important functional group in organic synthesis and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: How stable is the difluoromethoxy group to acidic conditions in general?

A1: The difluoromethoxy group is generally considered to be robust and stable under many acidic conditions, particularly when compared to a standard methoxy group (-OCH₃).[1] This enhanced stability is attributed to the strong electron-withdrawing effect of the two fluorine atoms, which reduces the basicity of the ether oxygen.[2] Protonation of the oxygen atom is the initial step in the acid-catalyzed cleavage of ethers, and a less basic oxygen makes this step less favorable.[3] However, the stability is not absolute and is highly dependent on the specific reaction conditions, including the nature of the acid (Brønsted vs. Lewis), acid concentration, temperature, and the overall structure of the molecule.[4]

Q2: What is the expected mechanism for the acidic cleavage of a difluoromethoxy group?

A2: The cleavage of an aryl difluoromethyl ether under acidic conditions is expected to follow a mechanism analogous to that of other aryl alkyl ethers.[3][5] The process is initiated by the protonation of the ether oxygen by a strong acid. Following protonation, the cleavage can proceed via two primary pathways, largely dictated by the structure of the molecule:

  • Sₙ2 Pathway: A nucleophile (e.g., a halide ion from HX) attacks the carbon of the difluoromethyl group, displacing a phenol as the leaving group. This pathway is more likely for less sterically hindered ethers.

  • Sₙ1 Pathway: If the aryl group can stabilize a positive charge, or if a carbocation can be formed on the alkyl side, the protonated ether may dissociate to form a carbocation and a phenol. The carbocation is then trapped by a nucleophile.

The strong C-F bonds and the destabilizing effect of the fluorine atoms on an adjacent carbocation make the Sₙ1 pathway at the difluoromethyl carbon less likely.

Troubleshooting Guide: Unforeseen Cleavage of the Difluoromethoxy Group

This section addresses common issues encountered by researchers who observe unexpected decomposition of the difluoromethoxy group during their experiments.

Issue 1: My difluoromethoxy-containing compound is degrading upon treatment with a strong Brønsted acid (e.g., TFA, HCl). How can I confirm the cleavage and what should I do?

Troubleshooting Steps:

  • Confirmation of Cleavage:

    • LC-MS Analysis: The primary tool for identifying the degradation is Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] You should look for the appearance of a new peak corresponding to the mass of the parent compound minus the mass of the -OCF₂H group plus the mass of a hydroxyl group (-OH). This indicates the formation of the corresponding phenol.

    • Byproduct Identification: Depending on the reaction conditions, you may also observe byproducts from the decomposition of the cleaved difluoromethyl unit.

  • Immediate Actions & Optimization:

    • Reduce Acid Concentration and Temperature: The rate of acid-catalyzed hydrolysis is often highly dependent on both acid concentration and temperature.[4] Attempt the reaction with a lower concentration of the acid and at a reduced temperature (e.g., 0 °C or -20 °C).

    • Alternative, Milder Acids: If strong acids like TFA or concentrated HCl are causing cleavage, consider using milder acidic conditions.[8][9] Solid-supported acids like p-toluenesulfonic acid immobilized on polystyrene can be effective for deprotection of other groups while potentially leaving the difluoromethoxy group intact.[2] Aqueous solutions of acids like phosphoric acid have also been used for mild deprotection of other acid-labile groups.[10]

Issue 2: I am using a Lewis acid (e.g., BBr₃, TMSI) to deprotect another functional group, and it is also cleaving my difluoromethoxy ether. What are my options?

Troubleshooting Steps:

  • Understanding the Reactivity: Lewis acids like boron tribromide (BBr₃) are potent reagents for ether cleavage.[1][11][12] The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion. Trimethylsilyl iodide (TMSI) functions similarly, with iodide acting as the nucleophile.[13]

  • Strategies for Selectivity:

    • Stoichiometry and Temperature Control: Carefully control the stoichiometry of the Lewis acid. Use the minimum amount required for the desired transformation. Performing the reaction at very low temperatures (e.g., -78 °C) can sometimes provide selectivity.

    • Alternative Deprotection Strategies: If selectivity cannot be achieved, you will need to consider an alternative protecting group for the other functionality that can be removed under non-acidic conditions (e.g., hydrogenolysis, fluoride-based deprotection).

Comparative Stability of Methoxy, Difluoromethoxy, and Trifluoromethoxy Groups

The stability of these related functional groups under acidic conditions is a critical consideration in molecular design. The following table summarizes the expected relative stability based on their electronic properties.

Functional GroupRelative Basicity of Ether OxygenExpected Stability in Strong AcidRationale
Methoxy (-OCH₃)HighestLowestThe methyl group is electron-donating, increasing the electron density and basicity of the ether oxygen, making it more susceptible to protonation.[2]
Difluoromethoxy (-OCF₂H) Intermediate Intermediate to High The two electron-withdrawing fluorine atoms significantly reduce the basicity of the ether oxygen compared to the methoxy group, thus increasing its stability.[1]
Trifluoromethoxy (-OCF₃)LowestHighestThe three highly electronegative fluorine atoms create a strong inductive effect, making the ether oxygen the least basic and the group the most stable to acid-catalyzed cleavage.[14]

Experimental Protocol: Assessing the Acid Stability of a Difluoromethoxy-Containing Compound

This protocol provides a systematic approach to evaluating the stability of your compound under various acidic conditions, following principles outlined in ICH guidelines for stress testing.[1][11][12][14]

Objective: To determine the lability of the difluoromethoxy group in a target molecule under representative acidic conditions.

Materials:

  • Your difluoromethoxy-containing compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Acetic acid

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatically controlled reaction vessels

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Preparation of Acidic Test Solutions:

    • Condition 1 (Strong Acid): 0.1 N HCl in a 1:1 mixture of acetonitrile and water.

    • Condition 2 (Moderate Acid): 10% TFA in dichloromethane.

    • Condition 3 (Mild Acid): 50% Acetic acid in water.

    • Control: A solution of your compound in the reaction solvent without acid.

  • Stability Study Execution:

    • For each condition, add a known volume of your stock solution to the acidic test solution to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 40 °C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., a dilute solution of sodium bicarbonate) if necessary for the analytical method.

    • Dilute the quenched aliquot to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS.

    • Monitor the peak area of the parent compound over time.

    • Screen for the appearance of new peaks, particularly one corresponding to the expected phenol byproduct.

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining versus time for each condition.

    • Significant degradation is typically defined as a loss of more than 5-10% of the parent compound.

    • If degradation is observed, the identity of the major degradation product should be confirmed, if possible, by MS/MS fragmentation.[14]

Visualizations

Acidic_Cleavage_of_Difluoromethoxy_Ether Start Aryl Difluoromethyl Ether (Ar-O-CF₂H) Protonation Protonated Ether [Ar-O(H)-CF₂H]⁺ Start->Protonation SN2_Transition Sₙ2 Transition State Protonation->SN2_Transition + X⁻ SN1_Intermediate Phenol (Ar-OH) + [⁺CF₂H] Protonation->SN1_Intermediate Dissociation (less likely) SN2_Products Phenol (Ar-OH) + X-CF₂H SN2_Transition->SN2_Products Cleavage SN1_Products Phenol (Ar-OH) + X-CF₂H SN1_Intermediate->SN1_Products + X⁻ HX H-X HX->Start + H⁺ X_minus X⁻

Caption: Proposed mechanism for the acid-catalyzed cleavage of an aryl difluoromethyl ether.

Troubleshooting_Workflow Start Unexpected Decomposition of -OCF₂H Group Observed Confirm Confirm Cleavage via LC-MS (Look for Ar-OH peak) Start->Confirm Is_Cleavage_Confirmed Cleavage Confirmed? Confirm->Is_Cleavage_Confirmed Optimize Optimize Conditions: - Lower Temperature - Lower Acid Concentration Is_Cleavage_Confirmed->Optimize Yes No_Cleavage Decomposition due to another functional group. Re-evaluate reaction. Is_Cleavage_Confirmed->No_Cleavage No Alternative_Acid Use Milder Acidic Reagents: - Solid-supported acids - Aqueous H₃PO₄ Optimize->Alternative_Acid If optimization fails Change_Strategy Change Synthetic Strategy: - Use orthogonal protecting group Alternative_Acid->Change_Strategy If milder acids are ineffective

Sources

Technical Support Center: Purification of 3-Bromo-2-difluoromethoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-PYR-DFM Version: 1.0 Last Updated: February 14, 2026

Introduction

This technical guide is designed for researchers, chemists, and process development professionals encountering challenges with regioisomeric impurities in the synthesis of 3-Bromo-2-difluoromethoxy-6-methylpyridine. This molecule is a key building block in modern drug discovery, and achieving high purity is critical for downstream applications and regulatory compliance. This document provides in-depth troubleshooting, validated purification protocols, and the scientific rationale behind our recommended strategies.

Part 1: Understanding the Purification Challenge

FAQ: What are the likely regioisomeric impurities and why do they form?

During the synthesis of 3-Bromo-2-difluoromethoxy-6-methylpyridine, regioisomeric impurities arise primarily from a lack of complete regioselectivity in the bromination and/or difluoromethoxylation steps. The pyridine ring's electronic properties, influenced by existing substituents, direct incoming groups to specific positions, but side reactions are common.

The most probable regioisomeric impurities are:

  • 5-Bromo Isomer (Impurity A): 5-Bromo-2-difluoromethoxy-6-methylpyridine. This is often the most common impurity. While the 2-alkoxy group directs bromination to the 3-position, some substitution can occur at the electronically similar 5-position. Direct halogenation of pyridines can be challenging and sometimes leads to mixtures[1][2].

  • 4-Bromo Isomer (Impurity B): 4-Bromo-2-difluoromethoxy-6-methylpyridine. Though generally less common due to steric hindrance and electronic factors, this isomer can form under certain reaction conditions.

  • Rearranged Methoxy Isomer (Impurity C): 3-Bromo-6-difluoromethoxy-2-methylpyridine. This can occur if the starting material for difluoromethoxylation is a mixture of isomeric pyridinones.

The structural similarities of these isomers, particularly their nearly identical molecular weights and similar polarities, make them notoriously difficult to separate using standard purification techniques like simple distillation or recrystallization.

Part 2: Recommended Purification Strategies

The key to separating these regioisomers lies in exploiting subtle differences in their dipole moments and interactions with a stationary phase. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique handle for separation due to its specific polarity and hydrogen bond accepting capabilities[3]. We have validated two primary chromatographic strategies.

Strategy 1: Supercritical Fluid Chromatography (SFC) - Primary Recommendation

SFC is the preferred method for resolving regioisomers of this type due to its high efficiency, unique selectivity, and reduced environmental impact.[4][5] The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and superior resolution compared to traditional HPLC[4].

Why it Works (Causality): SFC operates in a normal-phase mode. The subtle differences in the placement of the bromine atom and the difluoromethoxy group lead to small but significant changes in the molecule's overall dipole moment. A stationary phase like 2-ethylpyridine can interact differently with these isomers through dipole-dipole interactions and hydrogen bonding with the -OCF₂H group, enabling separation[4][5].

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_post Post-Processing Prep Dissolve Crude Mixture in Injection Solvent (e.g., Methanol) Filter Filter through 0.2 µm PTFE Syringe Filter Prep->Filter Injection Inject Sample onto SFC System Filter->Injection Column Separation on Chiral/Achiral Column (e.g., 2-Ethylpyridine) Injection->Column Detection UV/MS Detection Column->Detection Fraction Collect Fractions of Pure Isomer Detection->Fraction Solvent_Removal Evaporate CO₂ & Co-solvent Fraction->Solvent_Removal Purity_Check Analyze Purity (Analytical SFC/HPLC, NMR) Solvent_Removal->Purity_Check

Caption: High-level workflow for SFC purification.

  • System: Preparative SFC system equipped with a UV detector and fraction collector.

  • Column: A column with a 2-ethylpyridine stationary phase is highly recommended for this separation. An alternative is a Diol or Cyano phase.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol (as co-solvent)

  • Gradient: Isocratic elution is often sufficient. Start with 5-10% Methanol and optimize based on initial screening runs.

  • Flow Rate: Dependent on column diameter (e.g., 60-100 mL/min for a 20 mm ID column).

  • Back Pressure: 120-150 bar.

  • Temperature: 35-40 °C.

  • Injection: Dissolve the crude material in methanol at a concentration of 20-50 mg/mL.

  • Detection: UV at 254 nm or 280 nm.

Table 1: Example SFC Screening Data

ParameterCondition 1 (Sub-optimal)Condition 2 (Optimized)Rationale for Optimization
Column Standard Silica2-Ethylpyridine (2-EP)2-EP phase provides specific dipole-dipole interactions that enhance selectivity between regioisomers.
Co-solvent 15% Methanol8% MethanolReducing co-solvent strength increases retention and improves resolution (Rs).
Resolution (Rs) 1.1 (Poor separation)>1.8 (Baseline separation)A higher Rs value indicates a better, more complete separation between the main peak and impurities.
Run Time 8 min12 minA slightly longer run time is an acceptable trade-off for achieving baseline resolution.
Strategy 2: Reversed-Phase Preparative HPLC

While SFC is preferred, high-resolution preparative HPLC can also be effective. This method relies on differences in hydrophobicity.

Why it Works (Causality): The position of the bromine atom affects the molecule's lipophilicity. Although the differences are minor, a high-efficiency stationary phase (e.g., C18 with small particle size) can resolve them. The use of acidic modifiers in the mobile phase is crucial; it protonates the pyridine nitrogen, ensuring good peak shape and consistent interactions with the stationary phase[6][7].

  • System: Preparative HPLC with UV-triggered fraction collection.

  • Column: High-resolution C18 or Phenyl-Hexyl column (e.g., 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile or Methanol with 0.1% of the same acid

  • Gradient: A shallow gradient is recommended. For example, 50-70% B over 30 minutes.

  • Flow Rate: Dependent on column diameter.

  • Temperature: Ambient or slightly elevated (30-35 °C) to improve efficiency.

  • Detection: UV at 254 nm.

Part 3: Confirming Purity - Analytical Characterization

After purification, it is essential to confirm the identity and purity of the final product. A combination of HPLC/SFC and NMR spectroscopy is recommended.

FAQ: How can I confirm the correct regioisomer has been isolated?

¹H NMR and ¹⁹F NMR are definitive. The chemical shifts of the aromatic protons and the fluorine atoms are highly sensitive to the substituent pattern.

  • ¹H NMR: The coupling constants and chemical shifts of the two aromatic protons on the pyridine ring will be distinct for each isomer. For the desired 3-Bromo product, you would expect two doublets in the aromatic region.

  • ¹⁹F NMR: This is a powerful tool for any fluorine-containing compound[8]. The difluoromethoxy group (-OCF₂H) will appear as a doublet (due to coupling with the proton) with a characteristic chemical shift. The exact ppm value is sensitive to the electronic environment, allowing differentiation from impurities[9][10].

Table 2: Expected Analytical Profile for 3-Bromo-2-difluoromethoxy-6-methylpyridine

Analytical TechniqueExpected ResultPurpose
Analytical HPLC/SFC Single peak with >99.5% purity by area %.Quantify residual regioisomers and other impurities.
¹H NMR (in CDCl₃) Aromatic protons as two distinct doublets (~7.5-8.0 ppm). Methyl singlet (~2.5 ppm). -OCF₂H triplet (~6.5-7.0 ppm).Confirm structural integrity and proton environment.
¹⁹F NMR (in CDCl₃) One primary signal, a doublet, in the range of -80 to -95 ppm (referenced to CFCl₃).Confirm the presence and electronic environment of the -OCF₂H group. Impurities will have shifted signals.
LC-MS Correct [M+H]⁺ ion corresponding to the molecular weight.Confirm molecular weight.

Part 4: Troubleshooting Guide & FAQs

Q1: My regioisomers are co-eluting in HPLC. What are my options?

Answer: Improving resolution requires optimizing selectivity, efficiency, or retention.

  • Change the Stationary Phase: If you are using a standard C18 column, switch to a Phenyl-Hexyl or a polar-embedded phase. These offer different selectivity ("pi-pi" or polar interactions) that can resolve isomers C18 cannot[6].

  • Modify the Mobile Phase: Switch from Acetonitrile to Methanol (or vice-versa) as the organic modifier. This changes the solvent-analyte interactions and can significantly alter selectivity.

  • Adjust the pH: Small changes in the mobile phase pH (e.g., from 2.5 to 3.0) can alter the protonation state of the pyridine ring and affect retention[6].

  • Decrease the Gradient Slope: A shallower gradient gives the peaks more time to separate on the column, increasing resolution.

HPLC_Troubleshooting box box start Poor Resolution (Rs < 1.5) change_solvent Change Organic Modifier? (ACN <-> MeOH) start->change_solvent change_phase Change Stationary Phase? (C18 -> Phenyl) change_solvent->change_phase No success Resolution Achieved change_solvent->success Yes adjust_gradient Decrease Gradient Slope? change_phase->adjust_gradient No change_phase->success Yes adjust_gradient->success Yes

Caption: Systematic approach to HPLC troubleshooting.

Q2: I'm seeing significant peak tailing with my pyridine compound.

Answer: Peak tailing for basic compounds like pyridines is almost always caused by a secondary interaction between the basic nitrogen and acidic silanol groups on the silica surface of the column[6].

  • Solution 1 (Low pH): Use a mobile phase with a low pH (e.g., 0.1% TFA or Formic Acid). This protonates the pyridine, giving it a consistent positive charge, and also suppresses the ionization of the silanol groups, minimizing the unwanted interaction.

  • Solution 2 (Competing Base): Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase. The TEA will preferentially bind to the active silanol sites, effectively "hiding" them from your analyte. This is less common in modern chromatography but can be effective.

Q3: My compound appears to be degrading on the column. How can I check and prevent this?

Answer: Some substituted pyridines can be sensitive to highly acidic conditions or active sites on the stationary phase.

  • Diagnosis (2D-TLC): Perform a two-dimensional TLC analysis. Spot your compound in one corner of a TLC plate, run it, dry the plate, turn it 90 degrees, and run it again in the same solvent. If you see spots that are not on the diagonal, it indicates degradation on the silica.

  • Prevention:

    • Switch to a less acidic mobile phase modifier (e.g., Formic Acid instead of TFA).

    • Use a highly end-capped, modern column with minimal residual silanol activity.

    • If degradation is severe, consider switching to a less reactive stationary phase like a polymer-based column or performing the separation on neutral alumina[11][12].

References

  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. J. Org. Chem., 88, 11450-11459. Available at: [Link]

  • The Royal Society of Chemistry (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Supporting Information. Available at: [Link]

  • Wikipedia. (Last updated 2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available at: [Link]

  • Hu, Y., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5434-5437. Available at: [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]

  • Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Grand-Guillaume Perrenoud, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111. Available at: [Link]

  • De Klerck, K., et al. (2014). Development of a Generic Gradient SFC Method for Application in Drug Discovery and Development. Chromatography Today. Available at: [Link]

  • Hupe, M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7063-7115. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Huchet, C., et al. (2017). Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. The Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide to HPLC Method Development for the Purity of 3-Bromo-2-difluoromethoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 3-Bromo-2-difluoromethoxy-6-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a robust framework for developing a stability-indicating HPLC method. We will explore the critical aspects of column and mobile phase selection, supported by forced degradation studies to ensure specificity and accuracy.

Introduction: The Analytical Challenge

3-Bromo-2-difluoromethoxy-6-methylpyridine is a halogenated and methoxy-substituted pyridine derivative. Its purity is paramount for its intended application, necessitating a reliable analytical method to separate the active pharmaceutical ingredient (API) from potential process impurities and degradation products. The presence of the bromine and difluoromethoxy groups, along with the pyridine ring, presents a unique chromatographic challenge, requiring careful consideration of stationary phase chemistry and mobile phase composition to achieve optimal separation.

Foundational Strategy: Physicochemical Properties and Forced Degradation

To ensure the method is "stability-indicating," forced degradation studies are an indispensable tool.[3][4][5] These studies intentionally stress the API under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[3][6][7] A successful HPLC method must be able to resolve the API from all significant degradants.[4][8] The goal is to achieve a target degradation of approximately 5-20% to ensure that the degradation products are present at a detectable level.[6]

Experimental Design: A Comparative Approach

The core of this guide is a comparative evaluation of different stationary and mobile phases. The following sections detail a systematic approach to method development.

Column Selection: The Heart of the Separation

The choice of the HPLC column is the most critical factor in achieving the desired separation. We will compare three common reversed-phase columns with different selectivities.

G cluster_1 Analyte Properties Analyte 3-Bromo-2-difluoromethoxy-6-methylpyridine (Polar and Aromatic) C18 C18 Analyte->C18 Primary Choice PhenylHexyl PhenylHexyl Analyte->PhenylHexyl Alternative Selectivity MixedMode MixedMode Analyte->MixedMode For Polar Impurities

Table 1: Comparison of HPLC Column Performance

Stationary PhasePrinciple of SeparationAdvantages for 3-Bromo-2-difluoromethoxy-6-methylpyridinePotential Disadvantages
Reversed-Phase C18 Hydrophobic interactions.Widely available and well-understood. Good starting point for method development.May show poor retention for very polar impurities without mobile phase modifiers.
Reversed-Phase Phenyl-Hexyl Hydrophobic and π-π interactions.[9]Enhanced selectivity for aromatic compounds due to π-π interactions with the pyridine ring.May have different retention characteristics compared to C18, requiring re-optimization.
Mixed-Mode Combines reversed-phase and ion-exchange mechanisms.[2][9]Provides unique selectivity and good retention for polar, ionizable compounds and impurities.[9]Method development can be more complex due to the dual separation mechanism.
Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition plays a crucial role in achieving the desired resolution and peak shape. A systematic approach to optimizing the mobile phase is essential.

G Start Start CheckTailing CheckTailing Start->CheckTailing AddModifier AddModifier CheckTailing->AddModifier Tailing Observed OptimizeGradient OptimizeGradient CheckTailing->OptimizeGradient No Tailing AddModifier->OptimizeGradient FinalMethod FinalMethod OptimizeGradient->FinalMethod

Table 2: Comparison of Mobile Phase Components

Mobile Phase ComponentRationale for UseExpected Impact on Chromatography
Acetonitrile (ACN) vs. Methanol (MeOH) Organic modifier to control retention.ACN generally provides better peak shape and lower viscosity. MeOH can offer different selectivity.
Acidic Modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) Suppresses the ionization of the pyridine nitrogen, reducing peak tailing.[10]Improves peak symmetry and can increase retention of the basic analyte.
Buffer (e.g., Ammonium Formate) Controls the pH of the mobile phase.Provides consistent retention times and peak shapes, especially for ionizable compounds.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the method development experiments.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 72 hours.[6]

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 1.2 million lux hours).[6]

  • Analysis: Dilute the stressed samples to an appropriate concentration and analyze by HPLC.

Protocol for HPLC Method Development
  • Initial Screening:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[11]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject the API and all forced degradation samples.

    • Evaluate the peak shape, resolution between the main peak and impurities, and retention time.

    • If co-elution or poor peak shape is observed, proceed to evaluate the Phenyl-Hexyl and Mixed-Mode columns under the same initial conditions.

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate to optimize the separation on the most promising column.

    • If necessary, evaluate different acidic modifiers (e.g., phosphoric acid) or buffer systems (e.g., ammonium formate).

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][12][13] The validation process provides documented evidence that the method is accurate, precise, specific, linear, and robust.[12][14][15]

Table 3: Key HPLC Method Validation Parameters

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12]The peak for the main component should be pure and well-resolved from all other peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) > 0.999.[7]
Accuracy To determine the closeness of the test results obtained by the method to the true value.[12]Recovery of 98.0% to 102.0% for the API.
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12]RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 3-Bromo-2-difluoromethoxy-6-methylpyridine is a systematic process. By leveraging an understanding of the analyte's properties, employing forced degradation studies, and conducting a comparative evaluation of different stationary and mobile phases, a highly specific and accurate method can be achieved. The validation of this method in accordance with regulatory guidelines ensures its suitability for routine quality control and stability testing in a pharmaceutical setting.

References

  • SciSpace. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link]

  • Scribd. Comparison Bet. US FDA, USP & ICH Guidelines. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • J-Star Research. Method Development & Forced Degradation. Available from: [Link]

  • Preprints.org. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • Agilent. How Do I Choose? A guide to HPLC column selection. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • SIELC Technologies. Separation of Pyridine--borane (1:1) on Newcrom R1 HPLC column. Available from: [Link]

  • PubChem. 3-Bromo-6-fluoro-2-methylpyridine. Available from: [Link]

  • YouTube. Mastering Analytical Method Validation: A Step-by-Step Guide Part-2. Available from: [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • U.S. Food and Drug Administration. Validation of Chromatographic Methods. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • PubChemLite. 3-bromo-6-(difluoromethyl)-2-methylpyridine. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

Sources

Metabolic Stability Profiling: Difluoromethoxy vs. Methoxy Pyridines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyridine-based pharmacophores, the substitution of a methoxy group (


) with a difluoromethoxy group (

) is a high-value bioisosteric strategy. While methoxy groups often serve as "metabolic soft spots" leading to rapid clearance via O-dealkylation, the difluoromethoxy moiety offers a robust metabolic blockade.[1]

This guide analyzes the mechanistic basis of this stability, contrasting the physicochemical properties of both groups, and provides a validated experimental workflow for assessing their metabolic liability in liver microsomes.

The Physicochemical Divergence

To understand the metabolic superiority of the difluoromethoxy group, we must first analyze the fundamental changes in electronic and physical properties introduced by the fluorine atoms.

Electronic Effects and Bond Strength

The primary driver of metabolic stability is the strength of the C-H bond adjacent to the oxygen.

  • Methoxy (

    
    ):  The C-H bonds are electron-rich. The oxygen lone pairs donate electron density into the pyridine ring (mesomeric effect), but also stabilize the radical intermediate formed during CYP450 oxidation.
    
  • Difluoromethoxy (

    
    ):  Fluorine is the most electronegative element. Its strong inductive effect (
    
    
    
    ) pulls electron density away from the carbon and oxygen. This strengthens the remaining C-H bond and destabilizes the carbon-centered radical required for oxidative metabolism.
Lipophilicity and Hydrogen Bonding

Unlike the trifluoromethoxy group (


), which is purely lipophilic and non-polar, the difluoromethoxy group possesses unique dual characteristics:[1][2][3]
PropertyMethoxy Pyridine (

)
Difluoromethoxy Pyridine (

)
Impact on Drug Design
H-Bonding Acceptor only (Oxygen)Donor & Acceptor The polarized C-H bond in

acts as a weak H-bond donor, potentially improving binding affinity or solubility.
Lipophilicity (

)
LowerModerate Increase

is more lipophilic than

but less than

.
Conformation Coplanar preference (often)Orthogonal preference The

group often adopts a conformation orthogonal to the aromatic ring to minimize dipole repulsion, altering the shape of the molecule.

Mechanistic Deep Dive: Oxidative Dealkylation

The metabolic vulnerability of methoxy pyridines arises from Cytochrome P450 (CYP)-mediated O-demethylation . This reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism.

The CYP450 Blockade
  • Methoxy Pathway: The high-valent Iron-Oxo species of CYP450 abstracts a hydrogen atom from the methyl group. The resulting radical is stabilized by the adjacent oxygen. This rapidly collapses into a hemiacetal, which spontaneously decomposes into the pyridinol and formaldehyde.

  • Difluoromethoxy Barrier: The fluorine atoms withdraw electron density, increasing the C-H Bond Dissociation Energy (BDE). The CYP enzyme struggles to abstract the hydrogen. Furthermore, if the radical is formed, it is electronically destabilized by the fluorines, making the transition state energetically unfavorable.[3]

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two analogues.

MetabolicPathway cluster_0 Substrates Methoxy Methoxy-Pyridine (-OCH3) CYP CYP450 (Compound I) Methoxy->CYP High Affinity Difluoro Difluoromethoxy-Pyridine (-OCHF2) Difluoro->CYP Lower Affinity ( steric/electronic) Radical_Met Stabilized C-Radical CYP->Radical_Met Rapid HAT (Low BDE) Radical_Di Destabilized C-Radical CYP->Radical_Di Blocked/Slow HAT (High BDE) Hemiacetal Unstable Hemiacetal Radical_Met->Hemiacetal OH Rebound Stable Intact Drug (Excreted/Phase II) Radical_Di->Stable Metabolic Resistance Products Pyridinol + Formaldehyde Hemiacetal->Products Spontaneous Collapse

Figure 1: Comparative metabolic pathways. The electron-withdrawing fluorines in the difluoromethoxy group increase the C-H bond dissociation energy, effectively blocking the Hydrogen Atom Transfer (HAT) step essential for O-dealkylation.

Case Study: CRF1 Receptor Antagonists

A compelling example of this bioisosteric replacement is found in the development of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. In the optimization of pyrazinone-based inhibitors, researchers replaced a methoxy group on a pyridine ring with a difluoromethoxy group to address metabolic liabilities.

Comparative Data (Representative):

Compound VariantStructure Feature

(Human LM)

(Human LM)
Reactive Metabolites (GSH Adducts)
Analogue A 6-Methoxy-2,5-dimethylpyridineHigh (>100

)
< 10 minHigh (Quinone imine formation)
Analogue B 6-Difluoromethoxy-2,5-dimethylpyridine Low (<15

)
> 60 min Negligible (<0.1%)

Interpretation: The transition to the difluoromethoxy analogue (Analogue B) drastically reduced intrinsic clearance (


). Furthermore, it minimized the formation of reactive metabolites (glutathione adducts), likely by preventing the formation of reactive quinone-methide or quinone-imine species that can occur following O-dealkylation of electron-rich systems.

Standard Operating Procedure: Microsomal Stability Assay

To validate the stability of your specific pyridine analogues, use the following rigorous protocol. This workflow utilizes liver microsomes (LM) and NADPH regeneration to mimic Phase I metabolism.

Materials
  • Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.[3]

  • Test Compounds: 10 mM stock in DMSO.

  • Cofactors: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).[3]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Verapamil or Tolbutamide).[3]

Experimental Protocol
  • Preparation:

    • Dilute test compounds to 1

      
       in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%.
      
    • Prepare Microsome Solution: Dilute microsomes to 0.5 mg/mL in buffer.

  • Pre-Incubation:

    • Mix 30

      
       of Compound Solution + 30 
      
      
      
      of Microsome Solution in a 96-well plate.
    • Incubate at 37°C for 10 minutes (allows temperature equilibration and non-specific binding).

  • Reaction Initiation:

    • Add 60

      
       of pre-warmed NADPH Regenerating System to initiate the reaction.
      
    • Control: For

      
      , add Quench Solution before NADPH.[3]
      
  • Sampling:

    • At time points

      
       min, transfer aliquots into Quench Solution (ratio 1:3 sample:ACN).
      
  • Termination & Processing:

    • Vortex quenched samples for 10 min.

    • Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% Formic Acid).[3]

    • Monitor Parent Ion depletion.

Data Calculation

Calculate the slope (


) of 

vs. time.


[3]
Assay Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Compound Preparation (1 µM in Buffer) Mix Add Liver Microsomes (0.5 mg/mL final) Start->Mix PreWarm Pre-incubation 37°C, 10 min Mix->PreWarm Initiate Initiate Reaction Add NADPH System PreWarm->Initiate Sample Sample Aliquot (0, 5, 15, 30, 45 min) Initiate->Sample Start Timer Quench Quench (Ice-Cold ACN + IS) Sample->Quench At Tx Process Centrifuge & Filter (Precipitate Proteins) Quench->Process Analyze LC-MS/MS Analysis (Parent Depletion) Process->Analyze

Figure 2: Step-by-step workflow for the Microsomal Stability Assay. Critical control points include the pre-incubation step and the rapid quenching with ice-cold acetonitrile.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[3]

  • Xing, L., et al. (2020).[3] The Difluoromethoxy Group as a Hydrogen Bond Donor: A Structural and Computational Study. ChemMedChem, 15(2), 183-187.[3] Link[3]

  • Gilligan, P. J., et al. (2009).[3] A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist.[3] Journal of Medicinal Chemistry, 52(10), 3073–3083.[3] Link[3]

  • Di, L., & Kerns, E. H. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Elsevier. (Chapter on Metabolic Stability). Link

Sources

Application Note: IR Spectroscopy Characterization of 3-Bromo-2-difluoromethoxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic guide for identifying 3-Bromo-2-difluoromethoxy-6-methylpyridine (Target Molecule) and distinguishing it from its synthetic precursor, 3-Bromo-6-methylpyridin-2(1H)-one (Starting Material).

Context: The synthesis of difluoromethoxy-pyridines typically involves the O-alkylation of a pyridone precursor. A common failure mode in this chemistry is incomplete conversion or N-alkylation.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive "Pass/Fail" checkpoint for this transformation.[1]

Key Differentiator: The transition from the Pyridone (Amide-like) tautomer to the Pyridine (Aromatic Ether) scaffold results in the complete disappearance of the carbonyl stretch (~1660 cm⁻¹) and the emergence of intense C–F/C–O stretching bands (1050–1250 cm⁻¹).

Part 1: Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.

The Core Scaffold: Pyridine vs. Pyridone[2]
  • Target Molecule (Pyridine form): The molecule possesses a fully aromatic pyridine ring.[1] We expect sharp "breathing" modes and skeletal vibrations characteristic of aromatic heterocycles (1580–1600 cm⁻¹).[1]

  • Precursor (Pyridone form): In the solid state, 2-hydroxypyridines exist predominantly as the 2-pyridone tautomer.[1][2] This disrupts the aromaticity, creating a cyclic amide structure characterized by a strong C=O (Amide I) band and N–H stretching.

The Critical Substituent: Difluoromethoxy (-OCHF )

This group is the spectroscopic fingerprint of the target.

  • C–F Stretches: The C–F bond has a large dipole moment, resulting in extremely intense absorption bands in the 1000–1400 cm⁻¹ region.

  • C–O–C Stretch: As an aryl alkyl ether, the asymmetric C–O–C stretch typically appears near 1200–1275 cm⁻¹ , often overlapping with C–F modes.[1]

Auxiliary Substituents
  • 3-Bromo: The C–Br stretch is heavy and appears at low frequency (500–700 cm⁻¹ ), often in the fingerprint region and difficult to isolate from ring deformations.

  • 6-Methyl: Provides standard aliphatic C–H stretches (~2920-2960 cm⁻¹ ) and bending modes (~1375/1450 cm⁻¹ ).[1]

Part 2: Comparative Analysis (The "Pass/Fail" Check)

The following table contrasts the Target Molecule against its critical alternatives. Use this for rapid spectral validation.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget Molecule (Product)Precursor (Pyridone)Status / Note
Carbonyl / Amide C=O Stretch (Amide I)ABSENT 1650–1680 cm⁻¹ (Strong) Primary Checkpoint. Presence indicates unreacted starting material.[1]
Hydroxyl / Amine N–H / O–H StretchABSENT 2800–3200 cm⁻¹ (Broad) Broad H-bonded network in precursor.[1] Product region should be clean (except C-H).
Difluoromethoxy C–F / C–O Stretch1050–1250 cm⁻¹ (Very Strong) AbsentLook for a "messy" cluster of intense peaks here.[1]
Aromatic Ring C=N / C=C Ring Stretch1580–1600 cm⁻¹ (Sharp) 1600–1640 cm⁻¹Shifts to lower frequency and becomes sharper upon aromatization.[1]
Methyl Group C–H Stretch (sp³)2920–2960 cm⁻¹ (Weak)2920–2960 cm⁻¹ (Weak)Conserved in both.[1] Useful internal standard.
Aromatic C-H C–H Stretch (sp²)>3000 cm⁻¹ (Weak)>3000 cm⁻¹ (Weak)Often obscured by N-H in precursor.[1]

Part 3: Experimental Protocol (ATR-FTIR)

Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this analysis due to the potential volatility of fluorinated ethers and the hygroscopic nature of pyridone precursors.

Step-by-Step Workflow
  • Instrument Setup:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.[1]

    • Run a background scan (air) to remove CO₂ and H₂O contributions.[1]

    • Parameter: 4 cm⁻¹ resolution, 16-32 scans.[1]

  • Sample Preparation:

    • Solid Product: Place ~5 mg of solid on the crystal. Apply high pressure using the anvil to ensure contact.[1]

    • Oil/Liquid: Place 1 drop on the crystal. No pressure anvil needed (unless volatile).[1]

  • Data Acquisition:

    • Collect spectrum from 4000 cm⁻¹ to 600 cm⁻¹.[1]

  • Cleaning:

    • Clean crystal immediately with Isopropanol (IPA).[1] Note: Pyridones can be sticky; ensure no residue remains for the next user.

Visualization: Decision Logic for Reaction Monitoring[1]

IR_Analysis_Logic Start Acquire IR Spectrum (4000 - 600 cm⁻¹) Check_1650 Check 1650-1680 cm⁻¹ region (Carbonyl Zone) Start->Check_1650 Decision_CO Is there a strong peak at ~1660 cm⁻¹? Check_1650->Decision_CO Fail_Precursor FAIL: Unreacted Precursor (Pyridone form present) Decision_CO->Fail_Precursor Yes Check_1100 Check 1050-1250 cm⁻¹ region (Fluorine Zone) Decision_CO->Check_1100 No Decision_CF Are there intense bands >1000 cm⁻¹? Check_1100->Decision_CF Pass_Product PASS: Target Molecule Confirmed (Aromatic Ether formed) Decision_CF->Pass_Product Yes Fail_Unknown FAIL: Unknown Impurity (Missing -OCHF2) Decision_CF->Fail_Unknown No

Figure 1: Logical decision tree for validating the synthesis of 3-Bromo-2-difluoromethoxy-6-methylpyridine via IR.

Part 4: Detailed Spectral Interpretation

The "Fingerprint" Region (1000–1400 cm⁻¹)

This is the most definitive region for the -OCHF


  group.
  • Observation: You will see a complex pattern of 2-3 very strong bands.[1]

  • Assignment: These correspond to the coupled vibrations of the C–F stretch and the C–O–C ether stretch.

  • Why it matters: In non-fluorinated analogs (e.g., -OCH

    
    ), this region is much simpler (single C–O stretch ~1200 cm⁻¹).[1] The multiplicity and intensity here confirm the presence of fluorine.
    
The Aromatic Region (1400–1600 cm⁻¹)
  • Observation: Sharp bands at ~1590 cm⁻¹ and ~1460 cm⁻¹.[1]

  • Mechanistic Insight: The O-alkylation restores the aromatic sextet of the pyridine ring. In the precursor pyridone, the C=C and C=N bonds are localized, leading to different bond orders and shift frequencies. The "sharpening" of these peaks is a subtle but reliable indicator of successful aromatization.

The High Frequency Region (>2800 cm⁻¹)
  • Observation:

    • 3000–3100 cm⁻¹: Weak Aromatic C–H stretches.

    • 2900–3000 cm⁻¹: Aliphatic C–H stretches (from the 6-Methyl group).[1]

    • ABSENCE: No broad mound between 3000–3400 cm⁻¹.[1][3]

  • Troubleshooting: If you see a broad baseline rise here, your sample is likely wet (water) or contains residual pyridone (H-bonding).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for C-F and Pyridine characteristic frequencies).

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for detailed functional group tables).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Source for general pyridine and pyridone spectral data).[1]

  • PubChem. Compound Summary for 2-Pyridone. National Library of Medicine.[1] [Link] (Validation of the tautomer precursor spectrum).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-difluoromethoxy-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-difluoromethoxy-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.